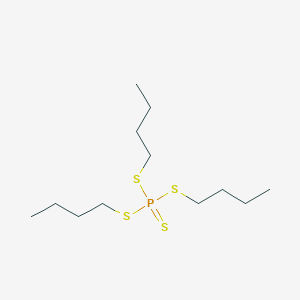
Tributyl phosphorotetrathioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl phosphorotetrathioate is an organophosphorus compound known for its use as a plant growth regulator and defoliant. It belongs to the class of organothiophosphorus compounds and is characterized by its chemical formula C12H27OPS3 . This compound is primarily used in agricultural settings to regulate plant growth and facilitate the defoliation process in crops such as cotton .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl phosphorotetrathioate can be synthesized through the reaction of butyl mercaptan with phosphorus oxychloride. The reaction typically involves the use of a solvent such as benzene or toluene and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Tributyl phosphorotetrathioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorotetrathioates depending on the nucleophile used.
Scientific Research Applications
Tributyl phosphorotetrathioate has a wide range of applications in scientific research:
Mechanism of Action
Tributyl phosphorotetrathioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to other organophosphorus compounds used as pesticides and nerve agents .
Comparison with Similar Compounds
Similar Compounds
Tributyl phosphate: Used as a plasticizer and solvent in various industrial applications.
Tri-n-hexyl phosphate: Known for its use in nuclear fuel reprocessing.
Tri-2-ethylhexyl phosphate: Used in similar applications as tributyl phosphate but with better chemical stability.
Uniqueness
Tributyl phosphorotetrathioate is unique due to its specific application as a plant growth regulator and defoliant. Its ability to inhibit acetylcholinesterase also sets it apart from other similar compounds, making it a valuable tool in both agricultural and scientific research .
Properties
CAS No. |
1642-47-3 |
|---|---|
Molecular Formula |
C12H27PS4 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
tris(butylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
VPCSUXLEOKYMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=S)(SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
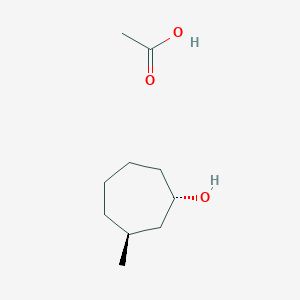
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
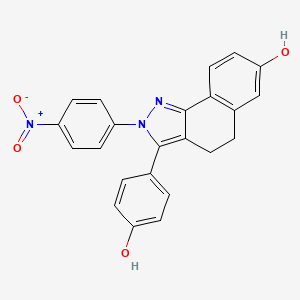


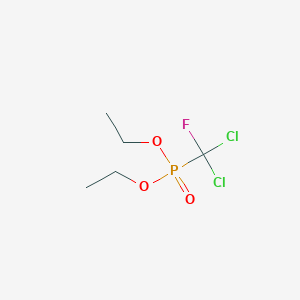
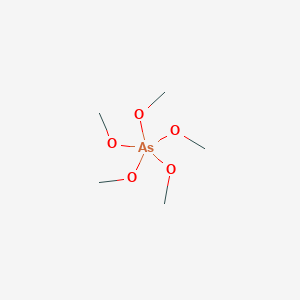
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
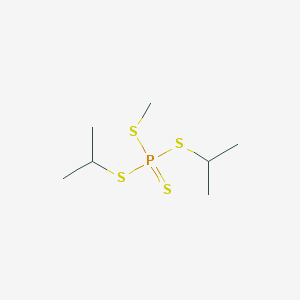
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

